2-(2H-1,2,3-triazol-2-yl)acetonitrile
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Overview
Description
2-(2H-1,2,3-Triazol-2-yl)acetonitrile is a chemical compound characterized by the presence of a triazole ring attached to an acetonitrile group. It is a yellow crystalline solid known for its thermal and chemical stability. This compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . It has applications in various fields, including as a fluorescent probe for staining DNA and RNA in biological samples, as well as in the development of fluorescent materials for organic optoelectronic devices .
Mechanism of Action
Mode of Action
It is known that triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This suggests that 2-(2H-1,2,3-triazol-2-yl)acetonitrile may interact with its targets in a similar manner.
Result of Action
It is known that some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
They are known for their high chemical stability and strong dipole moment . These features make them structurally similar to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
Some triazole derivatives have shown cytotoxic activity against various cancer cell lines .
Molecular Mechanism
Triazoles are known to form C-N bonds with the nitrogen of amino groups and the carbonyl carbon .
Temporal Effects in Laboratory Settings
It is known that triazoles are highly stable compounds, resistant to acidic or basic hydrolysis, as well as oxidizing and reducing conditions even at high temperatures .
Metabolic Pathways
Triazoles are known to be involved in various biological activities, including drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-triazol-2-yl)acetonitrile typically involves the reaction of benzotriazole with chloroacetonitrile in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature . Another method includes heating the reactants at reflux in solvents like toluene, benzene, or alcohols, or using dimethylformamide/dimethyl sulfoxide as the reaction medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2H-1,2,3-triazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Reagents: Used in substitution reactions to introduce different functional groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to simpler triazole compounds .
Scientific Research Applications
2-(2H-1,2,3-triazol-2
Properties
IUPAC Name |
2-(triazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-4-8-6-2-3-7-8/h2-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBVJICJPIWZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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